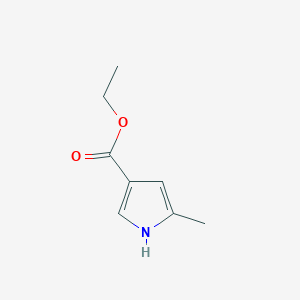

ethyl 5-methyl-1H-pyrrole-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDURADJPCIWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503486 | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-50-0 | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functional Group Transformations of Ethyl 5 Methyl 1h Pyrrole 3 Carboxylate

Reactions at the Pyrrole (B145914) Ring System

Electrophilic Substitution Reactions

The pyrrole ring in ethyl 5-methyl-1H-pyrrole-3-carboxylate is inherently electron-rich, making it highly susceptible to electrophilic substitution reactions. youtube.com Its reactivity is often compared to that of highly activated benzene (B151609) derivatives like aniline. wikipedia.org The substitution pattern is directed by the existing substituents. The NH group and the C5-methyl group are activating and ortho-, para-directing (directing to C2, C3, C4), while the C3-ethyl carboxylate is a deactivating meta-directing group. The interplay of these effects governs the position of incoming electrophiles. Common electrophilic substitution reactions for pyrroles include halogenation, formylation, and acylation. wikipedia.org

Halogenation Studies (e.g., Chlorination, Fluorination)

Halogenation of the pyrrole ring is a well-established transformation. For substituted pyrroles, reagents like N-chlorosuccinimide (NCS) are effective for chlorination. wikipedia.org For instance, the chlorination of the isomeric ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS proceeds readily, though it can sometimes lead to mixtures of products that are difficult to separate. wikipedia.org

Electrophilic fluorination can be achieved using specialized reagents. wikipedia.org Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a solvent system like acetonitrile (B52724) and acetic acid is used for the direct fluorination of the pyrrole ring. wikipedia.org For example, electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate has been successfully performed. wikipedia.org In contrast, nucleophilic halogen exchange (Halex) reactions to introduce fluorine onto a pre-halogenated pyrrole ring have proven to be challenging and often unsuccessful for this class of compounds. wikipedia.org

Table 1: Examples of Halogenation Reactions on Related Pyrrole Carboxylates

| Reaction Type | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Chlorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | N-chlorosuccinimide (NCS) | Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | wikipedia.org |

| Fluorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor, Acetonitrile, Acetic Acid | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | wikipedia.org |

Formylation and Subsequent Transformations

The introduction of a formyl group (-CHO) onto the pyrrole ring is typically accomplished via the Vilsmeier-Haack reaction. researchgate.netresearchgate.net This reaction uses a Vilsmeier reagent, commonly generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The Vilsmeier-Haack reaction is an efficient and mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net

For pyrrole carboxylates, formylation generally occurs at an unsubstituted α-position (C2 or C5) if available. In a study on a closely related compound, methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, Vilsmeier-Haack formylation successfully introduced a formyl group at the C5 position to yield methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. nih.gov However, the reactivity of the pyrrole ring is crucial; if the ring is too deactivated by substituents, the Vilsmeier reaction may fail to produce the desired formylated product. nih.gov

The resulting formyl group is a versatile handle for further chemical modifications. For example, the aldehyde can be reduced to a methyl group. While borane-based reducing agents may only reduce the aldehyde to an intermediate alcohol, a modified Clemmensen reduction (using zinc dust and HCl in dioxane) has been shown to effectively convert the formyl group on a pyrrole ring to a methyl group, even in the presence of an ester. wikipedia.org Additionally, the formyl group can undergo condensation reactions, for instance with acetophenone (B1666503) derivatives, to form more complex structures like chalcones. nih.gov

Table 2: Vilsmeier-Haack Formylation and Subsequent Reduction

| Reaction | Substrate | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Formylation | Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | Vilsmeier-Haack Reagent (POCl₃/DMF) | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | nih.gov |

| Reduction of Formyl Group | Ethyl 5-formyl-3-fluoro-1H-pyrrole-2-carboxylate | Zn dust, 4 M HCl in dioxane | Ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate | wikipedia.org |

Acylation Reactions

Acylation of the pyrrole ring, most notably through the Friedel-Crafts reaction, introduces an acyl group (R-C=O). nih.gov This reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govresearchgate.net The electrophile in this reaction is a resonance-stabilized acylium ion. researchgate.netelectronicsandbooks.com For pyrroles, which are highly reactive, Friedel-Crafts-type acylations can often be performed under milder conditions than those required for benzene.

Methods using trichloroacetyl chloride have been used to acylate pyrrole derivatives. wikipedia.org For example, pyrrole-2-carbaldehyde has been successfully acylated using this reagent. wikipedia.org A significant advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. nih.gov Furthermore, the resulting ketone can be subsequently reduced to an alkyl group using methods like the Clemmensen or Wolff-Kishner reduction, providing a reliable route to alkyl-substituted pyrroles that may not be accessible through direct alkylation due to potential carbocation rearrangements. nih.govresearchgate.net

Oxidation Reactions

The electron-rich pyrrole ring is sensitive to oxidation and can react with various oxidizing agents. wikipedia.org Under many conditions, especially in acidic media, oxidation can lead to the formation of dark, insoluble polymeric materials, commonly known as polypyrrole. wikipedia.orgresearchgate.net This process often involves the unconstrained de-aromatization and polymerization of the pyrrole monomer.

However, controlled oxidation to yield specific, functionalized products is possible with the appropriate choice of reagents and conditions. A dearomative oxidation of 3-substituted pyrroles to Δ³-pyrrol-2-ones has been achieved using a sulfoxide (B87167) as the oxidant in the presence of a carboxylic acid anhydride. nih.gov This reaction proceeds regioselectively, with oxygen being introduced at the more sterically hindered position. nih.gov Another method for controlled oxidation involves using Dess-Martin periodinane, which can convert substituted pyrroles into 5-aroyloxypyrrolinones. The auto-oxidation of N-substituted pyrroles in the presence of air or hydrogen peroxide can lead to the formation of N-substituted maleimides, indicating an oxidative ring-opening and rearrangement pathway. youtube.com Metabolic studies on drugs containing a pyrrole ring have also suggested that oxidation can lead to ring opening. nih.gov

Table 3: Examples of Controlled Oxidation of Substituted Pyrroles

| Oxidant/Reagent System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Sulfoxide / Carboxylic Acid Anhydride | 3-Substituted Pyrroles | Δ³-Pyrrol-2-ones | nih.gov |

| Dess-Martin Periodinane | Substituted Pyrroles | 5-Aroyloxypyrrolinones | |

| Atmospheric O₂ or H₂O₂ | N-Substituted Pyrroles | N-Substituted Maleimides | youtube.com |

| Ferric Chloride | Pyrrole Monomer | Polypyrrole | researchgate.net |

Reduction Reactions

While the aromatic pyrrole ring itself is difficult to hydrogenate, functional groups attached to the ring can be readily reduced. wikipedia.org For instance, an aldehyde group introduced via formylation can be reduced to a methyl group. A modified Clemmensen reduction using a dioxane-soluble zinc complex has been shown to be effective for this transformation at room temperature, even when an ester group is present on the ring. wikipedia.org Attempts to use milder reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) for the same transformation were less successful, resulting only in the formation of the intermediate alcohol. wikipedia.org

The reduction of a ketone, formed via a Friedel-Crafts acylation, to an alkane is a common two-step strategy to achieve alkylation of the pyrrole ring. nih.gov Standard methods for this ketone-to-alkane reduction include the Clemmensen reduction (zinc-mercury amalgam and hydrochloric acid) and the Wolff-Kishner reduction (hydrazine and a strong base). researchgate.netelectronicsandbooks.com Additionally, other functional groups can be selectively reduced. For example, an azide (B81097) group on a pyrrole side chain can be reduced to a primary amine using triphenylphosphine (B44618) (PPh₃) in a Staudinger reaction. wikipedia.org

Transformations of the Carboxylate Moiety

The carboxylate group in this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are fundamental in creating a diverse range of pyrrole-based compounds.

Esterification and Hydrolysis Processes

The ethyl ester of 5-methyl-1H-pyrrole-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, which serves as a key intermediate for further derivatization. This process, known as saponification, is typically carried out under basic conditions.

The hydrolysis of esters can be catalyzed by either an acid or a base. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that is the opposite of esterification. libretexts.org For complete conversion, base-catalyzed hydrolysis (saponification) is often preferred as the reaction goes to completion. libretexts.org In this process, the ester is treated with a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a suitable solvent system like a dioxane-water mixture. libretexts.orgbiointerfaceresearch.com The reaction yields an alcohol and a carboxylate salt. libretexts.org Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt to precipitate the desired carboxylic acid.

For instance, the hydrolysis of similar 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylates has been successfully achieved by boiling with KOH in a dioxane-water mixture for three hours. biointerfaceresearch.com After acidification, the corresponding pyrrole-3-carboxylic acids were obtained. biointerfaceresearch.com This general method is applicable to this compound.

While transesterification (the conversion of one ester to another) is a common reaction, the primary transformation reported for this specific compound and its analogues is hydrolysis to the carboxylic acid, which is a more versatile intermediate.

Table 1: General Conditions for Hydrolysis of Pyrrole-3-Carboxylates

| Reactant | Reagents | Conditions | Product | Reference |

|---|

Conversion to Carboxylic Acid Derivatives (e.g., Acyl Chlorides, Amides)

Once 5-methyl-1H-pyrrole-3-carboxylic acid is obtained via hydrolysis, it can be converted into a variety of more reactive carboxylic acid derivatives, most notably acyl chlorides and amides.

Acyl Chlorides: The carboxylic acid can be transformed into its highly reactive acyl chloride derivative by treatment with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. nih.govchemguide.co.uk The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk For example, 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylic acids have been converted to their corresponding acyl chlorides by reacting them with thionyl chloride in dehydrated dichloromethane (B109758) and boiling for one hour. biointerfaceresearch.com

Amides: The resulting acyl chlorides are valuable intermediates for the synthesis of amides. They react readily with primary or secondary amines to form the corresponding N-substituted pyrrole-3-carboxamides. This reaction is typically performed under mild conditions, often in a solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) to neutralize the HCl generated. biointerfaceresearch.com The synthesis of a series of 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamides was achieved by reacting the in situ-prepared acyl chlorides with various alkyl-, aryl-, and heterylamines. biointerfaceresearch.com

This two-step sequence from the carboxylic acid provides a robust method for creating libraries of pyrrole amides, which are of interest in medicinal chemistry. znaturforsch.com

Table 2: Synthesis of Pyrrole-3-Carboxamides from Carboxylic Acid

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 | Pyrrole-3-carboxylic acid | Thionyl chloride (SOCl₂) | Dichloromethane, boil, 1 hr | Pyrrole-3-carbonyl chloride | biointerfaceresearch.com |

| 2 | Pyrrole-3-carbonyl chloride | R-NH₂ (Amine), Triethylamine | Tetrahydrofuran, boil, 2 hrs | Pyrrole-3-carboxamide | biointerfaceresearch.com |

Derivatization Strategies for Structural Modification

Beyond transformations of the carboxylate group, this compound serves as a scaffold for the synthesis of more complex heterocyclic systems and derivatives.

Synthesis of Hydrazide-Hydrazone Derivatives

A key derivatization strategy involves the conversion of the ethyl ester into a hydrazide, which can be further modified to produce hydrazones.

The synthesis of the hydrazide is typically achieved by reacting the ethyl carboxylate with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), often in a solvent like ethanol (B145695) and heating under reflux. ajol.info This reaction replaces the ethoxy group (-OEt) of the ester with a hydrazinyl group (-NHNH₂), yielding 5-methyl-1H-pyrrole-3-carbohydrazide.

This hydrazide is a valuable intermediate that can undergo condensation reactions with various aldehydes and ketones to form hydrazide-hydrazone derivatives. nih.govresearchgate.net This reaction is generally carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid (e.g., acetic acid). researchgate.net The resulting hydrazones possess a C=N double bond and are of significant interest due to their diverse biological activities and coordination chemistry. nih.gov

Table 3: General Synthesis of Hydrazide-Hydrazone Derivatives

| Step | Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 | This compound | Hydrazine Hydrate | Ethanol, Reflux | 5-Methyl-1H-pyrrole-3-carbohydrazide | ajol.info |

| 2 | 5-Methyl-1H-pyrrole-3-carbohydrazide | Aldehyde or Ketone (R-CO-R') | Ethanol, Reflux | Hydrazide-Hydrazone Derivative | nih.govresearchgate.net |

Formation of Dipyrromethanes

Dipyrromethanes are key precursors in the synthesis of porphyrins and related macrocycles. derpharmachemica.com They consist of two pyrrole rings linked by a methylene (B1212753) bridge at their α-positions. This compound, having unsubstituted α- and β-positions, can participate in acid-catalyzed condensation reactions with aldehydes or ketones to form dipyrromethane structures.

However, the presence of the electron-withdrawing carboxylate group deactivates the pyrrole ring, making the reaction more challenging compared to unsubstituted pyrrole. Often, the synthesis of such substituted dipyrromethanes involves using more reactive pyrrole precursors. The classic method involves the condensation of a pyrrole with a carbonyl compound in the presence of a strong acid catalyst like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). derpharmachemica.comgfmoorelab.com The reaction is typically performed using a large excess of the pyrrole to minimize the formation of higher oligomers. gfmoorelab.com

While direct use of this compound is less common, a related synthesis involves the condensation of pyrrole with an aldehyde to form a dipyrromethane, which can then be further functionalized. nih.gov For example, 5-phenyldipyrromethane is synthesized by reacting pyrrole and benzaldehyde (B42025) with a catalytic amount of TFA. gfmoorelab.com

Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation between an acetophenone derivative and a benzaldehyde derivative in the presence of a base. akademisains.gov.my To create a chalcone derivative of this compound, the pyrrole moiety must first be converted into either an appropriate acetophenone or aldehyde precursor.

One synthetic route could involve:

Vilsmeier-Haack formylation of this compound at the vacant C4 or C2 position to introduce a formyl (-CHO) group, creating a pyrrole-aldehyde.

This pyrrole-aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone to yield a pyrrole-containing chalcone. nih.gov

Alternatively, a Friedel-Crafts acylation could be used to introduce an acetyl group onto the pyrrole ring, forming a pyrrole-acetophenone derivative. This intermediate could then be condensed with a benzaldehyde. The synthesis of novel chalcones has been demonstrated by reacting various acetyl-containing compounds with aldehydes in the presence of an acid catalyst like concentrated sulfuric acid in ethanol. nih.gov

Table 4: General Claisen-Schmidt Reaction for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Acetophenone derivative | Benzaldehyde derivative | NaOH / Ethanol | Chalcone | akademisains.gov.my |

| Acetyl-benzene derivative | Vanillin | c-H₂SO₄ / Ethanol | Chalcone | nih.gov |

Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Methyl 1h Pyrrole 3 Carboxylate

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. The molecular formula of ethyl 5-methyl-1H-pyrrole-3-carboxylate is C₈H₁₁NO₂, with a monoisotopic mass of approximately 153.08 Da.

In electrospray ionization (ESI) or similar soft ionization techniques, the compound is expected to be detected as a protonated molecule [M+H]⁺ or other adducts.

Predicted Mass Spectrometry Data uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

Under electron ionization (EI), the molecular ion (M⁺·) would be observed, followed by fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester functionality. chemguide.co.uklibretexts.org

Loss of an ethoxy radical (•OCH₂CH₃): leading to a fragment ion at m/z 108.

Loss of ethylene (C₂H₄) via McLafferty rearrangement: if sterically possible, though less likely for this structure.

Cleavage of the ester group: Loss of the carboethoxy group (•COOCH₂CH₃) could also occur.

Ring fragmentation: The pyrrole (B145914) ring itself can undergo cleavage, leading to smaller fragment ions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be characterized by absorption bands indicative of the N-H bond, C-H bonds, the ester C=O bond, and vibrations of the pyrrole ring. Data from similar structures suggest the following characteristic peaks. ias.ac.in

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3400 | Medium-Strong |

| C-H Stretch (Aromatic/Aliphatic) | 2900-3150 | Medium |

| C=O Stretch (Ester) | 1680-1710 | Strong |

| C=C/C-N Ring Stretch | 1450-1600 | Medium |

The strong absorption band around 1680-1710 cm⁻¹ is a definitive indicator of the ester carbonyl group. The broad peak above 3300 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring. The C-H stretching vibrations from the methyl and ethyl groups appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the ring appear just above. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the molecular skeleton, including the strong C-O stretch of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is characterized by the chromophoric pyrrole ring. The UV-Vis spectrum of the parent compound, pyrrole, exhibits absorption bands that are attributed to π-π* electronic transitions within the aromatic system. researchgate.net For pyrrole, absorption bands have been observed around 250 nm and 287 nm. researchgate.net

The substituents on the pyrrole ring, specifically the methyl group at the 5-position and the ethyl carboxylate group at the 3-position, are expected to influence the precise wavelength of maximum absorption (λmax). These groups can act as auxochromes, potentially causing a shift in the absorption bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and may also affect the intensity of the absorption. The spectrum of polypyrrole, for instance, shows a strong peak at 280 nm. researchgate.net Detailed experimental analysis of this compound would be required to determine its exact λmax values and molar absorptivity coefficients.

Table 1: Representative UV-Vis Absorption Data for the Pyrrole Chromophore

| Compound | λmax (nm) | Transition Type |

|---|

Note: Data is for the parent pyrrole molecule and serves as a reference. researchgate.net

X-ray Diffraction Analysis for Crystal Structure Determination

While a specific crystal structure determination for this compound is not available in the surveyed literature, a detailed X-ray diffraction analysis has been conducted on its close structural isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate . nih.gov The crystallographic data for this isomer provides significant insight into the likely molecular geometry, conformation, and intermolecular interactions of the title compound.

The study of ethyl 5-methyl-1H-pyrrole-2-carboxylate revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The non-hydrogen atoms of the molecule are situated in a nearly planar arrangement. nih.govresearchgate.net In the crystal structure, molecules are linked into centrosymmetric dimers by two intermolecular N—H···O hydrogen bonds, forming a characteristic R₂²(10) ring motif. nih.govresearchgate.net This hydrogen bonding pattern is a critical feature stabilizing the crystal lattice. The electronic effects of substituents on the pyrrole ring are known to perturb the symmetrical bonding arrangement typically found in the parent ring. rsc.org

The comprehensive crystallographic data for this closely related compound are summarized in the table below.

Table 2: Crystallographic Data for the Isomer Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₁NO₂ |

| Formula Weight | 153.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0759 (3) |

| b (Å) | 18.0705 (9) |

| c (Å) | 6.6606 (3) |

| β (°) | 101.349 (3) |

| Volume (ų) | 835.01 (7) |

Source: Data from the crystallographic study of the isomer, ethyl 5-methyl-1H-pyrrole-2-carboxylate. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the properties of pyrrole-containing compounds. While specific DFT studies focusing exclusively on ethyl 5-methyl-1H-pyrrole-3-carboxylate are not extensively documented in the literature, research on closely related structures provides a strong framework for understanding its behavior.

For instance, DFT calculations have been employed to study the geometry of isomers such as ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate. nih.gov In these studies, both molecular orbital Hartree-Fock (MO-HF) and DFT methods are used to determine the minimum energy conformation of the molecule. nih.gov Such calculations typically reveal the preferred orientation of substituents, like the ethyl carboxylate and phenyl groups, relative to the pyrrole (B145914) ring. For ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate, the minimum energy was found in a conformation where the angle between the phenyl and pyrrole rings was larger than in the solid state, while the angle between the ethoxycarbonyl and pyrrole planes was smaller. nih.gov

Furthermore, DFT calculations are instrumental in understanding reaction mechanisms involving pyrrole derivatives. Theoretical studies on the reaction of nitrosoalkenes with pyrrole have utilized DFT to explore the regioselectivity and energetics of cycloaddition reactions, confirming that the reaction proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled pathway.

Analysis of Geometric Parameters and Electronic Transitions

Detailed geometric parameters have been experimentally determined for other related compounds. For ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate , the molecule is also approximately planar. nih.gov Selected bond lengths and angles from its crystal structure provide a reference for the expected geometry of a 3-carboxylate pyrrole derivative.

| Parameter | Bond Length (Å) / Angle (°) |

| N—C4 | 1.304 (5) |

| N—C5 | 1.370 (5) |

| C3—C8 | 1.432 (5) |

| C4—C6 | 1.489 (5) |

| O1—C7 | 1.250 (5) |

| C1—C2 | 1.490 (5) |

| Table 1: Selected geometric parameters for ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. nih.gov |

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are employed to investigate the electronic transitions of these molecules. For 3-methyl-pyrrole-1-carboxylic acid , a related but structurally different compound, Spin-Flip TD-DFT (SF-TDDFT) with a 6-311++G(d,p) basis set has been used to study its vertical singlet-triplet gap and electronic transitions. researchgate.netderpharmachemica.com These studies reveal that the Highest Occupied Molecular Orbital (HOMO) energies range from -5.22 to -6.24 eV, and the Lowest Unoccupied Molecular Orbital (LUMO) energies vary from -0.62 to -1.84 eV. researchgate.netderpharmachemica.com The calculations showed that the singlet-singlet transitions primarily involve four main molecular orbitals: HOMO, HOMO-1, LUMO, and LUMO+1. researchgate.netderpharmachemica.com Such analyses are critical for understanding the photophysical properties and potential applications in areas like biosensors. researchgate.netderpharmachemica.com

| Compound | HOMO (eV) | LUMO (eV) | Method |

| 3-Methyl-pyrrole-1-carboxylic acid (monomer to pentamer) | -5.22 to -6.24 | -0.62 to -1.84 | SF-TDDFT |

| Table 2: Calculated HOMO and LUMO energies for oligomers of 3-methyl-pyrrole-1-carboxylic acid. researchgate.netderpharmachemica.com |

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pyrrole derivatives, these approaches are often used to predict their biological activity and interaction with protein targets.

For example, molecular modeling studies on N-substituted pyrrole derivatives have been conducted to understand their potential as inhibitors of the HIV-1 gp41 protein. These studies involve creating 2D and 3D Quantitative Structure-Activity Relationship (QSAR) models and performing docking simulations to predict the binding conformations of the pyrrole analogues into the active site of the protein.

While specific molecular modeling studies on this compound are not prominent, the general approach would involve:

Homology Modeling: If the crystal structure of a target protein is unknown, its 3D structure can be modeled based on the known structures of homologous proteins.

Molecular Docking: The pyrrole derivative is then "docked" into the binding site of the target protein to predict its binding affinity and orientation. This helps in understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic stability of the ligand-protein complex over time, providing a more realistic view of the interactions in a simulated physiological environment.

These computational approaches are invaluable for the rational design of new pyrrole derivatives with desired properties and for guiding synthetic efforts toward compounds with enhanced biological activity.

Applications in Organic Synthesis and Chemical Building Blocks

Role as a Versatile Synthetic Intermediate

Ethyl 5-methyl-1H-pyrrole-3-carboxylate serves as a versatile intermediate in the synthesis of a wide array of organic molecules. arborpharmchem.com The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry and materials science. chemimpex.com The compound's utility is demonstrated in its amenability to various chemical transformations. For instance, related pyrrole-2-carboxylate analogs undergo efficient halogenation, such as fluorination using reagents like Selectfluor, to create halogen-doped building blocks. nih.gov Furthermore, functional groups on the pyrrole ring can be selectively modified; for example, formyl groups can be reduced to methyl groups in the presence of the ester using a modified Clemmensen reduction, showcasing the potential for controlled, stepwise synthesis. nih.gov This adaptability makes it a valuable starting material for laboratory research and the development of new chemical and pharmaceutical products. arborpharmchem.com

Building Block for Complex Organic Molecules

The inherent structure of this pyrrole derivative makes it an ideal building block for assembling more complex molecular architectures. A prominent example is the use of a closely related analog, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, which is a key intermediate in the synthesis of Vonoprazan. manasalifesciences.comtdcommons.org Vonoprazan is a potassium-competitive acid blocker used for treating acid-related disorders. tdcommons.org The synthesis highlights how the pyrrole-3-carboxylate framework serves as the core upon which the final, complex drug molecule is constructed. manasalifesciences.comtdcommons.org

Additionally, the pyrrole nucleus is integral to the synthesis of other biologically active compounds. Research has shown that substituted pyrrole-3-carboxylates can be elaborated into novel antimicrobial agents. researchgate.netbiointerfaceresearch.com For example, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates are key substrates for creating complex amides with significant anti-staphylococcus and antifungal activities. biointerfaceresearch.com

Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biocides, and specialty polymers. This compound and its derivatives are instrumental in the production of such high-value products. chemimpex.com

The synthesis of pharmaceutical intermediates, like the aforementioned precursor for Vonoprazan, is a clear application in the fine chemicals sector. manasalifesciences.comtdcommons.org Moreover, the creation of new antimicrobial and insecticidal agents from pyrrole-based starting materials represents another significant contribution to the synthesis of fine chemicals. researchgate.netbiointerfaceresearch.comnih.gov These applications underscore the compound's role in generating complex molecules with specific, high-value functions.

| Application Area | Target Molecule Class | Starting Pyrrole Derivative Example | Reference |

| Pharmaceuticals | Potassium-Competitive Acid Blockers | Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | manasalifesciences.comtdcommons.org |

| Pharmaceuticals | Antimicrobial Agents | (E)-Methyl 2,4-dimethyl-5-(...)-1H-pyrrole-3-carboxylate | researchgate.net |

| Fine Chemicals | Antimicrobial Agents | 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides | biointerfaceresearch.com |

| Agrochemicals | Insecticidal Agents | 5-Aryl-1H-pyrrole-3-carbonitriles | nih.gov |

Precursor for Agrochemicals

The pyrrole ring is a common feature in various agrochemicals due to its biological activity. Research has demonstrated the potential of pyrrole derivatives as effective insecticidal agents. nih.gov A series of novel pyrrole-based compounds were synthesized and tested for their toxicological effects against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.gov Although this specific study started from 2-(2-oxo-2-arylethyl)malononitriles to yield pyrrole-3-carbonitriles, it establishes the pyrrole core as a valuable scaffold for developing new insecticidal agents. nih.govacs.org The versatility of the pyrrole structure allows for the introduction of various functional groups to modulate biological activity, making compounds like this compound attractive starting points for the discovery of new agrochemicals. chemimpex.com

Development of Novel Synthetic Strategies

The synthesis of pyrroles and their derivatives is a dynamic area of chemical research, with continuous efforts to develop more efficient and sustainable methods. This compound and its analogs are often involved in the development of these novel strategies.

Recent advancements include multicomponent domino reactions, which allow for the construction of complex, polysubstituted pyrroles from simple starting materials in a single pot, often without the need for a catalyst. rsc.org Specific named reactions are also adapted for pyrrole derivatization; for example, the van Leusen reaction has been used to convert a formyl group on a pyrrole ring into a 1,3-oxazole cycle, creating complex heterocyclic systems. biointerfaceresearch.com Furthermore, modern photochemical methods, such as phosphine-promoted photoredox [3+2] cycloadditions of alkynes and isocyanides, offer mild and regioselective pathways to synthesize 2,4-disubstituted pyrroles. acs.org These new methodologies provide convenient and atom-economical access to structurally valuable pyrrole compounds. acs.org

| Synthetic Strategy | Description | Application | Reference |

| Multicomponent Domino Reaction | One-pot synthesis of polysubstituted pyrroles from readily available amines, isocyanides, and olefins. | Efficient creation of structurally diverse pyrroles. | rsc.org |

| Van Leusen Reaction | Transformation of a formyl group into a 1,3-oxazole ring using toluenesulfonylmethyl isocyanide. | Synthesis of complex pyrrole-oxazole hybrids. | biointerfaceresearch.com |

| Modified Clemmensen Reduction | Selective reduction of an aldehyde to a methyl group in the presence of an ester using a dioxane-soluble zinc complex. | Controlled functional group manipulation on the pyrrole core. | nih.gov |

| Photoredox [3+2] Cycloaddition | Visible-light-induced reaction between alkynes and isocyanides to form 2,4-disubstituted pyrroles. | Mild and regioselective synthesis of functionalized pyrroles. | acs.org |

Applications in Medicinal Chemistry and Biological Research

Development of Novel Therapeutics and Drug Candidates

The pyrrole (B145914) nucleus is a fundamental component in numerous natural products and synthetic drugs, underscoring its importance in drug discovery. mdpi.com Derivatives of ethyl 5-methyl-1H-pyrrole-3-carboxylate are explored for their potential to be developed into novel therapeutics. The versatility of the pyrrole ring allows for various chemical modifications, leading to the creation of a diverse library of compounds for biological screening. For instance, the synthesis of N-substituted 3,4-pyrroledicarboximides, which have a pyrrolo[3,4-c]pyrrole (B14788784) core, highlights how the fundamental pyrrole structure can be elaborated to produce molecules with specific biological targets. mdpi.com The development of such compounds often involves a multi-step synthesis where the initial pyrrole scaffold is methodically functionalized to optimize its interaction with biological macromolecules. nih.gov

Investigation of Potential Biological Activities

Researchers have synthesized and evaluated a range of derivatives based on the this compound framework to explore their biological potential across various therapeutic areas.

The pyrrole scaffold is a key feature in many compounds developed for their antimicrobial properties. biointerfaceresearch.comnih.gov Research into derivatives of this compound has yielded compounds with notable antibacterial and antifungal activity.

A study focused on new pyrrole chalcone (B49325) derivatives, specifically (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate and its analogues, demonstrated good antibacterial and antifungal activity. researchgate.net The presence of the heterocyclic pyrrole ring was identified as a key contributor to their antimicrobial effects, with certain substitutions, such as a methoxy (B1213986) group, further enhancing this activity. researchgate.net

In another investigation, ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, which are closely related to the title compound, were used as a starting point to synthesize a series of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxyamides. biointerfaceresearch.com Several of these derivatives exhibited significant antimicrobial activity. biointerfaceresearch.com

Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Target Organism(s) | Activity/MIC | Reference |

|---|---|---|---|

| 1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide | Staphylococcus | MIC = 7.8 µg/ml | biointerfaceresearch.com |

| 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide | Staphylococcus | MIC = 7.8 µg/ml | biointerfaceresearch.com |

| 5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide | Candida albicans, Aspergillus niger | MIC = 7.8 µg/ml | biointerfaceresearch.com |

MIC: Minimum Inhibitory Concentration

The pyrrole scaffold is present in compounds known to possess anti-inflammatory properties. nih.gov While direct studies on the anti-inflammatory effects of this compound are limited, research on related structures suggests the potential of this chemical family. For instance, a series of N-substituted 3,4-pyrroledicarboximides were designed and synthesized, showing inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation. mdpi.com Although these compounds have a more complex fused pyrrole structure, this research highlights the inherent potential of the pyrrole core in the development of anti-inflammatory agents.

The development of novel anticancer agents is a significant area of research where the pyrrole scaffold has shown considerable promise. mdpi.comnih.gov Derivatives of this compound are being investigated for their potential to inhibit cancer cell growth.

One study focused on 5-methyl-2-carboxamidepyrrole-based compounds as novel dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are targets in cancer therapy. nih.gov Another area of investigation involves the synthesis of pyrrole derivatives that act as inhibitors of protein kinases such as EGFR and VEGFR, which play crucial roles in cancer progression. nih.gov These studies indicate that the pyrrole core can be effectively modified to create potent and selective anticancer agents.

The search for new and effective antimalarial drugs is a global health priority. nih.gov While the direct evaluation of this compound in antimalarial assays is not extensively documented, the broader class of pyrrole-containing compounds has been explored in this context. For example, hybrid molecules containing a pentasubstituted pyrrole moiety have been synthesized and shown to possess antimalarial activity, suggesting that the pyrrole ring can serve as a pharmacophoric group. nih.gov However, much of the research in this area has focused on other heterocyclic systems like quinolines and pyrazoles as the primary scaffolds for antimalarial drug design. nih.govmdpi.comrsc.orgmdpi.com

The ability of a compound to specifically inhibit an enzyme is a cornerstone of modern drug discovery. Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease.

In the field of oncology, pyrrole derivatives have been synthesized as inhibitors of key signaling enzymes. For instance, certain pyrrole compounds have been shown to be competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical in tumor growth and angiogenesis. nih.gov Additionally, 5-methyl-2-carboxamidepyrrole-based molecules have been developed as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), enzymes involved in inflammation and cancer. nih.gov

In the context of plant biology and potentially as herbicides, analogues of phenyl-substituted aminomethylene-bisphosphonic acids have been evaluated as inhibitors of δ1-pyrroline-5-carboxylate reductase, an enzyme involved in proline biosynthesis. nih.gov

Table 2: Enzyme Inhibition by Selected Pyrrole Derivatives

| Derivative Class | Target Enzyme(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrrole derivatives | EGFR, VEGFR | Cancer | nih.gov |

| 5-methyl-2-carboxamidepyrroles | mPGES-1, sEH | Cancer, Inflammation | nih.gov |

Interaction with Biological Targets

The pyrrole scaffold is a common feature in many biologically active compounds, and its derivatives are known to interact with a variety of biological targets. While specific protein binding studies for this compound are not extensively documented in publicly available research, the broader class of pyrrole-containing molecules has been shown to engage with several important biological macromolecules.

For instance, certain tetrasubstituted pyrrole derivatives have been designed as mimetics of protein-protein interaction hot-spot residues. These compounds are intended to interfere with pathological protein-protein interactions, a key mechanism in many diseases. The core pyrrole structure provides a rigid scaffold upon which various substituents can be strategically placed to mimic the key amino acid residues that mediate these interactions.

Furthermore, derivatives of the closely related 2-phenyl-1H-pyrrole-3-carboxamide have been identified as inverse agonists of the serotonin (B10506) type 6 receptor (5-HT6R). nih.govacs.org This receptor is a promising target for the treatment of cognitive deficits associated with neurological disorders. nih.govacs.org The interaction of these pyrrole derivatives with the 5-HT6R suggests that the pyrrole core can serve as a crucial pharmacophore for binding to G-protein coupled receptors. nih.govacs.org

Additionally, other pyrrole derivatives have been investigated as inhibitors of enzymes such as thymidylate synthase, which is crucial for DNA synthesis and a target in cancer therapy. biosynth.com The potential for this compound to interact with similar targets can be inferred, although direct experimental evidence is needed for confirmation.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrrole derivatives have emerged as a promising class of compounds in this regard. While direct studies on the antitubercular activity of this compound are limited, numerous studies have highlighted the potential of its structural analogs.

For example, a range of 1,5-diaryl-2-ethyl pyrrole derivatives have been synthesized and evaluated for their antimycobacterial properties. nih.gov One particular compound from this series, 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, demonstrated significant activity, with a minimum inhibitory concentration (MIC) comparable to or better than some reference drugs. nih.gov

Furthermore, pyrrole-2-carboxamide derivatives have been designed as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for mycolic acids and a key target for tuberculosis drug development. nih.gov Some of these compounds have shown potent anti-TB activity with MIC values in the sub-micromolar range. nih.gov Although these studies focus on derivatives, they underscore the potential of the pyrrole scaffold as a starting point for the development of new antitubercular drugs. The activity of these derivatives suggests that this compound could serve as a valuable building block for the synthesis of more potent antitubercular agents.

Antioxidant and Cytoprotective Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of compounds with antioxidant and cytoprotective properties a significant area of research. While direct evaluation of the antioxidant capacity of this compound is not widely reported, studies on its derivatives suggest that the pyrrole moiety can contribute to these properties.

A study on novel pyrrole-based hydrazide-hydrazones, derived from a similar pyrrole carboxylate scaffold, demonstrated significant antioxidant potential. nih.gov One of the synthesized compounds, a valine-based hydrazide, exhibited an ABTS radical scavenging activity of 99.40%, which was comparable to the standard antioxidant, Trolox. nih.gov The antioxidant activity of these derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. farmaceut.orgmdpi.com

The cytoprotective effects of such compounds are also an important aspect of their potential therapeutic value. For instance, some pyrrole hydrazone derivatives have been shown to have a good safety profile in initial in vitro cytotoxicity screenings against cell lines like HepG2. farmaceut.org These findings suggest that the this compound scaffold could be a promising starting point for developing novel antioxidants with potential cytoprotective effects, although further direct testing is required.

Activity Against Pests and Pathogens (Agricultural Chemistry)

A study on a series of pyrrole derivatives demonstrated their toxicological effects against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.gov Several of the synthesized compounds exhibited high insecticidal bioefficacy, with LC50 values in the low ppm range. nih.govacs.org For instance, one of the tested compounds showed an LC50 value of 0.1306 ppm, which is comparable to some commercial insecticides. nih.govacs.org These findings indicate that the pyrrole scaffold can be effectively utilized to develop new insecticidal agents.

Furthermore, some pyrrole chalcone derivatives have been shown to possess good antifungal activity. researchgate.net The versatility of the pyrrole ring allows for the synthesis of a wide range of derivatives with diverse biological activities, making it an attractive scaffold for the discovery of new pesticides and agricultural pathogen control agents. The potential of this compound in this field would need to be determined through direct screening against relevant pests and pathogens.

Mechanism of Action Studies (e.g., Electrophilic Mechanisms)

The pyrrole ring is an electron-rich aromatic system, which makes it susceptible to electrophilic substitution reactions. The mechanism of these reactions typically involves three steps: the generation of an electrophile, the attack of the aromatic ring on the electrophile to form a carbocation intermediate (also known as a sigma complex or arenium ion), and the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

In the case of this compound, the substituents on the pyrrole ring will influence the regioselectivity of electrophilic attack. The methyl group at the 5-position is an electron-donating group, which activates the pyrrole ring towards electrophilic substitution. The ethyl carboxylate group at the 3-position is an electron-withdrawing group, which deactivates the ring. Therefore, electrophilic substitution is most likely to occur at the vacant 2- or 4-positions.

Studies on the reactivity of similar pyrrole derivatives, such as 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones, have shown that they can undergo electrophilic substitution reactions like nitration and bromination. researchgate.net The specific reaction conditions and the nature of the electrophile will determine the final product. Understanding these electrophilic mechanisms is crucial for the synthetic modification of this compound to generate new derivatives with desired biological activities.

Targeting Specific Disorders (e.g., Neurological Disorders)

The pyrrole scaffold is a key component of many compounds that are being investigated for the treatment of neurological disorders. While direct studies on this compound for specific neurological conditions are not extensively reported, research on related compounds suggests its potential in this area.

For example, derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been identified as inverse agonists of the 5-HT6 receptor, a promising target for enhancing cognitive function in disorders like Alzheimer's disease. nih.govacs.org One such compound demonstrated the ability to reverse memory deficits in preclinical models. nih.govacs.org

Furthermore, novel pyrrole derivatives have been synthesized and evaluated as multi-target agents for Alzheimer's disease, showing inhibition of enzymes like monoamine oxidase B (MAO-B), which is upregulated in the brains of Alzheimer's patients. nih.gov In silico studies and molecular docking have been used to predict the binding of pyrrole-based compounds to targets like the GABA-A receptor, which is implicated in epilepsy. ijper.org These findings suggest that this compound could serve as a valuable scaffold for the design and synthesis of new therapeutic agents for a range of neurological disorders.

Pharmacokinetic and Pharmacodynamic Property Investigations (Future Directions)

The successful development of a new drug candidate relies not only on its biological activity but also on its pharmacokinetic and pharmacodynamic properties, which encompass absorption, distribution, metabolism, and excretion (ADME). For this compound, while extensive experimental data is not available, in silico ADME predictions for related pyrrole derivatives can provide valuable insights for future research directions. ijper.orgsrce.hrnih.gov

Future investigations should focus on experimentally determining the key pharmacokinetic parameters of this compound. This would include assessing its solubility, permeability (e.g., using Caco-2 cell assays), and metabolic stability in liver microsomes. mdpi.com Such studies are crucial to understand its potential for oral bioavailability and its metabolic fate in the body.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies could be employed to guide the design of new derivatives with improved pharmacokinetic profiles. By systematically modifying the structure of this compound and evaluating the ADME properties of the resulting analogs, it would be possible to develop compounds with a more favorable balance of potency and drug-like properties. The parallel optimization of potency and in vitro pharmacokinetic parameters has been successfully applied to other pyrrole carboxamide series and represents a promising strategy for the future development of this compound class. nih.gov

Drug Design and Structure-Activity Relationship (SAR) Studies

The chemical scaffold of this compound is a valuable starting point in drug design and discovery, serving as a versatile building block for the synthesis of more complex, biologically active molecules. alliedacademies.orgresearchgate.netrsc.org Its inherent structural features allow for various chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic targets. The pyrrole ring system, in general, is a well-established pharmacophore found in numerous natural products and synthetic drugs, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. alliedacademies.orgresearchgate.net

The strategic modification of the this compound core allows for the systematic investigation of how different functional groups and structural changes impact the biological activity of the resulting derivatives. This is a fundamental aspect of medicinal chemistry, where the goal is to identify the key molecular features responsible for a compound's therapeutic effects and to refine its structure to enhance potency and selectivity while minimizing potential side effects.

One area where derivatives of this scaffold have shown significant promise is in the development of novel antimicrobial agents. For instance, a study focused on the synthesis and bioevaluation of a series of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxyamides utilized ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, a closely related analogue, as a key intermediate. biointerfaceresearch.com The research demonstrated that by introducing various substituents, it is possible to modulate the antimicrobial and antifungal activity of the resulting compounds. The study provided detailed findings on the minimum inhibitory concentrations (MIC) of these derivatives against various pathogens, offering clear insights into their SAR. biointerfaceresearch.com

Below is a data table summarizing the antimicrobial activity of selected derivatives from this study, illustrating the impact of different substitutions on their efficacy.

| Compound | Substituent at N-1 | Substituent at C-2 | Amide Moiety | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans |

|---|---|---|---|---|---|

| 1 | -CH₂CH₂CH₂CH₃ | -CH₃ | 1,3-thiazol-2-yl | 7.8 | >1000 |

| 2 | -CH₂CH₂CH₂CH₃ | -CH₃ | (3-dimethylaminosulfonyl)phenyl | 7.8 | 500 |

| 3 | -CH₂CH₂CH₃ | -C₆H₅ | 4-chlorophenyl | 62.5 | 7.8 |

The data reveals that for anti-staphylococcal activity, the nature of the amide moiety is critical, with both a thiazol-2-yl and a (3-dimethylaminosulfonyl)phenyl group resulting in high potency (MIC = 7.8 µg/mL) when the N-1 substituent is a butyl group and the C-2 substituent is a methyl group. biointerfaceresearch.com In contrast, for antifungal activity against Candida albicans, a different substitution pattern is favored. A propyl group at N-1, a phenyl group at C-2, and a 4-chlorophenyl amide moiety led to the most potent antifungal compound in this series, with an MIC of 7.8 µg/mL. biointerfaceresearch.com

Further illustrating the utility of the pyrrole-3-carboxylate scaffold, another study explored the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents. While this study used the methyl ester variant, the core principles of SAR are transferable. The research found that the introduction of a chalcone-like moiety at the C-5 position of the pyrrole ring resulted in compounds with both antibacterial and antifungal activities. researchgate.net The antimicrobial efficacy was further influenced by the substitution pattern on the phenyl ring of the chalcone moiety. researchgate.net

The table below presents the antimicrobial data for some of these derivatives, highlighting the effect of substituents on the phenyl ring.

| Compound | Phenyl Ring Substituent | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | MIC (μg/mL) vs. A. niger |

|---|---|---|---|---|

| 4a | 4-OCH₃ | 12.5 | 25 | 25 |

| 4b | 4-Cl | 25 | 50 | 50 |

| 4c | H (unsubstituted) | 50 | 100 | 100 |

These results indicate that the presence of an electron-donating methoxy group at the para-position of the phenyl ring enhances the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus A. niger, compared to an electron-withdrawing chloro group or an unsubstituted phenyl ring. researchgate.net This provides a clear direction for further optimization of this class of compounds.

In addition to antimicrobial research, the this compound scaffold is a valuable intermediate in the synthesis of a broader range of bioactive molecules. For example, it has been used as a building block in the creation of potent inhibitors of bacterial DNA gyrase B, a key enzyme for bacterial survival. nih.gov The ability to functionalize the pyrrole ring at various positions allows for the generation of diverse chemical libraries, which can be screened against a multitude of biological targets to identify new lead compounds for drug development.

Applications in Materials Science

Development of New Materials

Ethyl 5-methyl-1H-pyrrole-3-carboxylate serves as a fundamental building block for the synthesis of more complex, functional molecules and materials. While not typically used in its base form, its derivatives are integral to creating new materials with specific electronic, optical, or biological functions. The strategic modification of the pyrrole (B145914) ring allows for the fine-tuning of the final material's properties.

Researchers utilize substituted pyrrole-3-carboxylates as key intermediates in multi-step syntheses. For instance, the closely related compound, ethyl 4-(1-naphthyl)-1H-pyrrole-3-carboxylate, was identified as a crucial fragment in the development of a potent and selective farnesyltransferase inhibitor, showcasing how the pyrrole-carboxylate scaffold is essential for creating complex, biologically active molecules. acs.org

Furthermore, the introduction of polymerizable groups onto the pyrrole core is a key strategy for creating new functional materials. A similar compound, methyl 5-vinyl-1H-pyrrole-3-carboxylate, is noted for its utility in materials science, where the vinyl group facilitates its incorporation into polymeric structures. evitachem.com This highlights the potential of this compound to be chemically altered to include reactive groups, thereby enabling its use in the synthesis of novel material systems. The synthesis of various pyrrole derivatives, such as those with halogen substitutions, further expands the library of available building blocks for new materials. nih.gov

Table 1: Examples of Pyrrole Carboxylate Derivatives in New Material Synthesis

| Derivative Name | Application/Significance | Reference |

|---|---|---|

| Ethyl 4-(1-naphthyl)-1H-pyrrole-3-carboxylate | Key fragment for a potent farnesyltransferase inhibitor. | acs.org |

| Methyl 5-vinyl-1H-pyrrole-3-carboxylate | Vinyl group allows for incorporation into polymeric materials. | evitachem.com |

| Ethyl 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylate | A halogenated building block for creating functional molecules. | nih.gov |

Polymers and Coatings

The field of conducting polymers has seen significant contributions from pyrrole-based monomers. Polypyrrole (PPy) is a well-known conductive polymer valued for its high conductivity, biocompatibility, and stability. mdpi.com While pyrrole itself is the most common monomer, derivatives like this compound offer a route to functionalized polymers with enhanced properties.

By serving as a precursor, this compound can be used to synthesize monomers for both homopolymers and copolymers. The ester group can improve the solubility and processability of the resulting polymers, a common challenge with unsubstituted polypyrrole. mdpi.com For example, research into the copolymerization of pyrrole with its derivatives, such as N-methylpyrrole and 3-methylpyrrole, has shown that the properties of the resulting material can be carefully controlled. mdpi.com

Moreover, the vinyl derivative, methyl 5-vinyl-1H-pyrrole-3-carboxylate, can undergo polymerization via its vinyl group to form larger polymeric structures, which can be used in specialized coatings. evitachem.com This demonstrates a clear pathway where this compound could be modified to introduce a polymerizable moiety, enabling its use in creating advanced polymers and coatings for applications ranging from electronics to biomedical devices.

Aggregation-Induced Emission Properties

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a solution are induced to emit light strongly upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). Pyrrole derivatives have emerged as a significant class of AIE-active molecules, often referred to as AIEgens.

The AIE effect in pyrrole-based molecules is typically achieved by attaching bulky aromatic groups to the pyrrole ring. nih.gov These groups act as molecular rotors; in dilute solutions, the free rotation of these groups provides a non-radiative pathway for the decay of the excited state, quenching fluorescence. In the aggregated state, this intramolecular rotation is restricted, which blocks the non-radiative decay channel and activates the radiative pathway, resulting in strong light emission. nih.gov

While this compound itself is not known to be an AIEgen, it is a critical starting material for the synthesis of more complex, AIE-active pyrrole derivatives. For instance, research has demonstrated that aryl-substituted pyrroles, such as pentaphenylpyrrole, exhibit significant AIE enhancement. nih.gov The synthesis of such molecules often starts from simpler pyrrole precursors. Diketopyrrolopyrrole (DPP) derivatives, which are also known for their AIE characteristics, are synthesized from pyrrole-based starting materials. mdpi.com The development of pyrrole derivatives with aggregation-induced phosphorescence characteristics for advanced imaging applications also relies on the chemical modification of a core pyrrole structure. nih.gov

Table 2: Research Findings on AIE in Pyrrole Derivatives

| Finding | Significance | Reference |

|---|---|---|

| Aryl-substituted pyrrole derivatives exhibit aggregation-induced emission enhancement (AIEE). | The twisted configuration and restricted intramolecular rotation (RIR) are key causes of the AIE phenomenon. | nih.gov |

| Diketopyrrolopyrrole (DPP) based dyes can be used to prepare biocompatible nanoparticles for bioimaging. | AIE nanoparticles show enhanced and more stable fluorescence compared to the dyes alone. | mdpi.com |

| Introduction of an aromatic carbonyl to a tetraphenylpyrrole molecule can induce phosphorescence. | Creates materials with long emission lifetimes suitable for time-resolved imaging, reducing background interference. | nih.gov |

Green Chemistry and Sustainable Synthesis

Environmentally Benign Synthetic Methodologies

The pursuit of green chemistry has led to the development of several environmentally benign methodologies for synthesizing the pyrrole (B145914) core structure. These methods represent a significant shift away from classical syntheses that often rely on harsh conditions and hazardous reagents. Modern sustainable protocols frequently involve transition-metal catalysis, photochemistry, and electrocatalysis. acs.org

One prominent strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. rsc.org For instance, a novel four-component domino reaction has been reported for the synthesis of polysubstituted pyrroles. rsc.org Similarly, three-component reactions for producing pyrrole-type compounds have been developed, highlighting operational simplicity and easy workups. mdpi.com

Visible-light-induced photoredox catalysis is another emerging sustainable method for pyrrole synthesis. acs.org This approach uses light as a renewable energy source to drive chemical reactions under mild conditions, often offering high efficiency and broad functional group tolerance. acs.org Mechanochemistry, which uses mechanical force to induce chemical reactions, also presents a solvent-free alternative for pyrrole synthesis. researchgate.net These advanced methodologies provide practical and greener pathways for producing diverse pyrrole derivatives. acs.orgmdpi.comresearchgate.net

Catalyst-Free Reactions

A key objective in green synthesis is the elimination of catalysts, particularly those based on toxic or expensive heavy metals, to simplify purification processes and reduce environmental impact. Several catalyst-free methods for synthesizing pyrrole derivatives have been successfully developed.

For example, a four-component domino reaction for producing highly substituted pyrroles proceeds efficiently in ethanol (B145695) without the need for any catalyst. rsc.org Another approach involves the thermal, solvent-free, one-pot three-component reaction of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and potassium hydroxide (B78521) to yield 1H-pyrrol-3-ol type compounds. mdpi.com Although potassium hydroxide is used, the reaction avoids traditional metal catalysts. The Hantzsch pyrrole synthesis, a classic method, has also been adapted to run under catalyst-free conditions in aqueous media. semanticscholar.org These examples demonstrate that complex heterocyclic structures can be assembled efficiently without catalytic assistance, aligning with the core tenets of sustainable chemistry. rsc.orgmdpi.comsemanticscholar.org

Table 1: Examples of Catalyst-Free Pyrrole Synthesis

| Reactants | Solvent/Conditions | Key Features | Reference |

| Arylglyoxal monohydrate, aniline, dialkyl but-2-ynedioate, malononitrile | Ethanol | Four-component domino reaction | rsc.org |

| Alkyl 2-aminoesters, 1,3-dicarbonyl compounds, potassium hydroxide | Solvent-free, 170 °C | One-pot, three-component synthesis | mdpi.com |

| Dicarbonyl compound, ammonium (B1175870) acetate (B1210297), chloroacetaldehyde | Aqueous media, 80°C | Adaptation of Hantzsch reaction | semanticscholar.org |

Solvent-Free and Aqueous Media Syntheses

Eliminating volatile and often toxic organic solvents is a cornerstone of green chemistry. Syntheses conducted in solvent-free (neat) conditions or in water are highly desirable alternatives.

Solvent-free synthesis of pyrroles has become a significant area of research in organic chemistry. researchgate.net A notable example is a one-pot, three-component protocol that involves heating the reactants in an open vessel at 170°C to produce pyrrole derivatives in moderate to good yields. mdpi.com This method benefits from operational simplicity, short reaction times, and an easy workup. mdpi.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Hantzsch reaction has been successfully performed in aqueous media to produce pyrrole derivatives with various functional groups. semanticscholar.org Ruthenium-catalyzed oxidative cyclization of enamides with alkynes has also been achieved in water, yielding the desired pyrrole product with high efficiency. rsc.org These approaches showcase the feasibility of using benign or no solvent systems for the synthesis of important heterocyclic compounds.

Reduced Reaction Times and Improved Efficiencies

Improving reaction efficiency by reducing reaction times and increasing yields is a critical aspect of sustainable synthesis. The use of alternative energy sources like microwave irradiation and ultrasound has proven effective in achieving these goals.

Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times for producing 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters. semanticscholar.org In one reported method, the reaction time was cut from 30–60 minutes under conventional conditions to just 3–5 minutes with the application of ultrasound, a key principle of green chemistry. semanticscholar.org Furthermore, the solid product could often be isolated by simple filtration without requiring further purification steps. semanticscholar.org

Modern synthetic protocols like visible-light photoredox catalysis not only offer mild reaction conditions but also provide access to structurally valuable 2,4-disubstituted pyrroles with good efficiency and exclusive regioselectivity. acs.org Solvent-free methods also contribute to improved efficiency, with some three-component reactions yielding products in good yields (45%–81%) within short timeframes (30 minutes). mdpi.com These advancements demonstrate a clear trend towards more rapid, efficient, and sustainable production of pyrrole-based molecules.

Table 2: Comparison of Conventional vs. Green Synthesis Times for Pyrrole Derivatives

| Method | Conditions | Reaction Time | Reference |

| Conventional Synthesis | Standard heating/stirring | 30 - 60 minutes | semanticscholar.org |

| Ultrasound-Assisted Synthesis | Room temperature, ultrasound (40 kHz) | 3 - 5 minutes | semanticscholar.org |

| Solvent-Free Thermal Synthesis | Neat, 170 °C | 30 minutes | mdpi.com |

| Visible-Light Photoredox Catalysis | Blue LEDs, 35 °C | 20 hours | acs.org |

Future Research Directions and Perspectives

Exploration of Efficacy and Safety in Biological Systems

The pyrrole (B145914) ring is a core structure in compounds exhibiting a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com Derivatives of the pyrrole scaffold have shown promise as cholinesterase inhibitors, antibacterial agents against resistant strains like Mycobacterium tuberculosis, and even as insecticidal agents. nih.govnih.govnih.gov However, for ethyl 5-methyl-1H-pyrrole-3-carboxylate and its direct analogues, comprehensive biological screening is a critical next step.

Future research must focus on systematic in vitro and subsequent in vivo studies to identify and characterize potential therapeutic applications. This involves:

Broad-Spectrum Biological Screening: Evaluating the compound and its derivatives against a diverse range of biological targets, including various cancer cell lines, bacterial and viral strains, and key enzymes implicated in disease.

Target Identification and Validation: For any promising "hits" from screening, identifying the specific molecular target is paramount. This clarifies the mechanism of action and allows for more directed drug development efforts. nih.gov

Preclinical Safety Assessment: A crucial future direction involves moving beyond simple cytotoxicity assays to more comprehensive preclinical safety evaluations. While detailed safety profiles are outside the scope of initial discovery, early assessment of pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential liabilities is essential for progressing any lead compound. researchgate.net

Despite the proven potential of pyrrole derivatives, it is noteworthy that currently no approved antibacterial drugs contain this specific heterocycle, highlighting the need for continued research to bridge the gap from promising laboratory findings to clinical application. mdpi.com

Large-Scale Synthesis and Process Optimization

While laboratory-scale syntheses of pyrrole derivatives are well-documented, the development of robust, scalable, and economically viable manufacturing processes for this compound is a significant future challenge. nih.gov Current synthetic methodologies often involve multiple steps, expensive reagents, or harsh reaction conditions that are not amenable to large-scale production. researchgate.net

Future research in this area should prioritize:

Green Chemistry Approaches: Developing more environmentally benign syntheses by minimizing waste, using less hazardous solvents, and improving atom economy. A promising avenue is the use of enzymatic catalysis. For instance, immobilized lipases like Novozym 435 have been successfully used for the transesterification of pyrrole esters under mild conditions, offering a biodegradable and efficient alternative to traditional chemical methods. nih.gov

Process Intensification: Exploring technologies like microwave-assisted synthesis, which has been shown to significantly reduce reaction times for the preparation of related pyrrole carboxamides from minutes to hours. nih.gov

Table 1: Comparison of Synthetic Strategies for Pyrrole Esters and Derivatives

| Strategy | Typical Reagents/Conditions | Advantages | Challenges for Scale-Up | Reference |

|---|---|---|---|---|

| Classical Multi-Step Synthesis | Knorr reaction, Vilsmeier-Haack formylation (e.g., POCl₃, DMF) | Well-established, versatile | Multiple steps, harsh reagents, potential for side products | researchgate.net |